

# Enterobactin: A Technical Guide to its Discovery, Mechanism, and Application

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: *Enterobactin*

Cat. No.: *B3431302*

[Get Quote](#)

Audience: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery, history, and biochemical significance of **enterobactin**, the most potent siderophore known. It details its physicochemical properties, biosynthetic pathway, and the intricate mechanism of iron acquisition in Gram-negative bacteria. Furthermore, this guide includes detailed experimental protocols for its detection and isolation and explores its role in bacterial virulence and as a target for novel therapeutic strategies.

## Discovery and History

**Enterobactin**, also known as enterochelin, was first identified in 1970. Two independent research groups, led by F. Gibson and J.B. Neilands, isolated the molecule from *Escherichia coli* and *Salmonella typhimurium*, respectively[1][2][3]. These initial studies established its fundamental role as an iron transport compound and determined its structure as a cyclic trimer of 2,3-dihydroxybenzoyl-L-serine[1][4].

The characterization of **enterobactin** proved to be a significant challenge[2]. For over four decades after its discovery, the definitive three-dimensional structure of its ferric complex eluded crystallographic analysis[5][6]. It was not until the application of racemic crystallography, where crystals were grown from a 1:1 mixture of the natural ferric **enterobactin** and its synthetic mirror image (enantiobactin), that its atomic-resolution structure was finally determined[1][5][6][7]. This breakthrough provided a definitive assignment of the

stereochemistry at the iron center and revealed key secondary coordination sphere interactions[6][7].

## Physicochemical and Thermodynamic Properties

**Enterobactin** is renowned for its extraordinarily high affinity for the ferric ion ( $\text{Fe}^{3+}$ ), making it the strongest siderophore discovered to date[1][5]. This property allows bacteria to scavenge iron effectively even in host environments where iron is extremely scarce due to sequestration by host proteins like transferrin and lactoferrin[8].

Table 1: Quantitative Data for **Enterobactin**

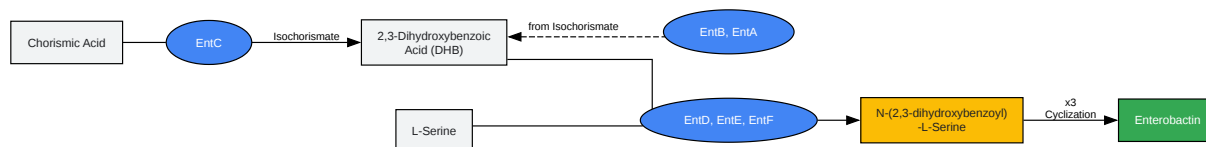
Property	Value	Reference
Molecular Formula	$\text{C}_{30}\text{H}_{27}\text{N}_3\text{O}_{15}$	[4]
Molecular Weight	669.55 g/mol	[4]
$\text{Fe}^{3+}$ Affinity Constant (K)	$10^{52} \text{ M}^{-1}$	[1][4][5]
EDTA $\text{Fe}^{3+}$ Affinity ( $K_f$ )	$\sim 10^{25} \text{ M}^{-1}$	[1]
FepB (Periplasmic Protein) Kd	30 nM	[9][10]
FepA (Outer Membrane Receptor) Kd	0.2 nM - 50 nM	[10]
Reduction Potential ( $\text{Fe}^{3+}/\text{Fe}^{2+}$ )	-0.57 V (vs. NHE) at pH 6.0	[1]
-0.79 V (vs. NHE) at pH 7.4	[1]	
-0.99 V (vs. NHE) at pH > 10.4	[1]	

## Biosynthesis of Enterobactin

**Enterobactin** is synthesized from the primary metabolite chorismic acid, a key intermediate in the shikimate pathway[1]. The biosynthesis is encoded by the ent gene cluster (comprising entA, entB, entC, entD, entE, and entF) and proceeds through a well-defined enzymatic cascade[8].

The key steps are:

- **Conversion of Chorismate:** Chorismic acid is converted to 2,3-dihydroxybenzoic acid (DHB) by the sequential action of the enzymes EntC, EntB, and EntA[1][11].
- **Activation and Acylation:** DHB is activated by EntE, a 2,3-DHB-AMP ligase. EntB, a bifunctional enzyme, also acts as an aryl carrier protein (ArCP) which is phosphopantetheinylated by EntD[12]. The activated DHB is then transferred to the L-serine backbone, a process involving EntF[1][13].
- **Cyclization:** Three molecules of the resulting N-(2,3-dihydroxybenzoyl)-L-serine intermediate undergo intermolecular cyclization to form the final **enterobactin** molecule[1].



[Click to download full resolution via product page](#)

Figure 1. Biosynthetic pathway of **enterobactin** from chorismic acid.

## Mechanism of Iron Acquisition and Release

The acquisition of iron via **enterobactin** is a highly regulated, multi-step active transport process.

- **Secretion and Chelation:** Under iron-deficient conditions, bacterial cells secrete **enterobactin** into the extracellular environment[1]. It then scavenges available  $\text{Fe}^{3+}$ , forming a highly stable, octahedral coordination complex called ferric **enterobactin** ( $\text{FeEnt}$ )[1][9].
- **Outer Membrane Transport:** The  $\text{FeEnt}$  complex is recognized and bound by a specific outer membrane receptor protein, FepA[1][8]. This transport across the outer membrane is an energy-dependent process that relies on the TonB-ExbB-ExbD complex in the inner membrane[4].

- Periplasmic Transport: Once in the periplasm, FeEnt is bound by the periplasmic binding protein, FepB, which shuttles it to the inner membrane[4][9].
- Inner Membrane Transport: The FeEnt-FepB complex interacts with an ATP-binding cassette (ABC) transporter composed of FepD and FepG (transmembrane proteins) and FepC (an ATPase)[1][9]. The hydrolysis of ATP by FepC drives the translocation of FeEnt into the cytoplasm[9].
- Intracellular Iron Release: Due to the extreme stability of the FeEnt complex, the iron cannot be released directly. The cell employs a specific enzyme, ferric **enterobactin** esterase (Fes), to hydrolyze the cyclic trilactone backbone of **enterobactin**[1][14]. This cleavage reduces the affinity of the ligand for iron, facilitating the reduction of  $\text{Fe}^{3+}$  to  $\text{Fe}^{2+}$  and its subsequent release into the cell for metabolic use[1][15].

Figure 2. Ferric-**enterobactin** uptake and iron release mechanism.

## Key Experimental Protocols

The CAS assay is a universal colorimetric method for detecting siderophores. Siderophores remove iron from the iron-CAS-detergent complex, causing a color change from blue to orange/purple/yellow[16][17].

### Reagents:

- CAS Solution: Dissolve 60.5 mg of Chrome Azurol S in 50 mL of deionized water (ddH<sub>2</sub>O) [18].
- FeCl<sub>3</sub> Solution: Dissolve 2.7 mg of FeCl<sub>3</sub>·6H<sub>2</sub>O in 10 mL of 10 mM HCl[19].
- HDTMA Solution: Dissolve 72.9 mg of hexadecyltrimethylammonium bromide (HDTMA) in 40 mL of ddH<sub>2</sub>O[18].
- Blue Dye Reagent: While stirring, slowly mix the FeCl<sub>3</sub> solution into the CAS solution. Then, slowly add the HDTMA solution to the Fe-CAS mixture. Autoclave this final blue dye solution.
- Growth Medium: Prepare a suitable minimal growth medium (e.g., MM9 salts) and autoclave[19].

- CAS Agar Plates: Aseptically add the sterile Blue Dye Reagent to the molten (cooled to ~50°C) sterile growth medium agar at a 1:9 ratio (e.g., 100 mL dye to 900 mL medium) and pour plates[18][19].

#### Procedure:

- Culture the test microorganism on the CAS agar plates.
- Incubate under appropriate conditions for 2-7 days[18].
- Observe the plates for the formation of a colored halo (typically orange, yellow, or purple) around the colonies. The presence of a halo indicates siderophore production[17][19].

This protocol describes a method for extracting **enterobactin** from a bacterial culture supernatant.

#### Materials:

- Bacterial culture grown in iron-deficient medium (e.g., M9 medium)[20].
- 5 N HCl.
- Ethyl acetate.
- Magnetic stirrer.
- Rotary evaporator.

#### Procedure:

- Grow the **enterobactin**-producing strain (e.g., *E. coli*) in an iron-deficient medium for ~20 hours at 37°C to induce siderophore production[20].
- Centrifuge the culture to pellet the cells and collect the cell-free supernatant.
- Acidify the supernatant to a pH of 2.0 using 5 N HCl[20].

- Transfer the acidified supernatant to a separatory funnel and add an equal volume of ethyl acetate.
- Mix vigorously for 30 minutes to extract the **enterobactin** into the organic phase[20].
- Allow the phases to separate and collect the upper ethyl acetate layer.
- Repeat the extraction process on the aqueous phase to maximize yield.
- Combine the ethyl acetate fractions and evaporate the solvent using a rotary evaporator to obtain a partially purified **enterobactin** extract.

This assay quantifies the concentration of catechol-type compounds like **enterobactin** and its precursor, DHB.

#### Reagents:

- 0.5 N HCl.
- Nitrite-molybdate reagent (10% w/v sodium nitrite and 10% w/v sodium molybdate in ddH<sub>2</sub>O).
- 1 N NaOH.
- Standard: 2,3-dihydroxybenzoic acid (DHBA).

#### Procedure:

- Prepare a standard curve using known concentrations of DHBA.
- To 1 mL of the **enterobactin**-containing sample (or standard), add the following reagents in sequence, mixing after each addition:
  - 1 mL of 0.5 N HCl.
  - 1 mL of nitrite-molybdate reagent.
  - 1 mL of 1 N NaOH[20].

- A pink/red color will develop. Add 1 mL of ddH<sub>2</sub>O to bring the final volume to 5 mL.
- Measure the absorbance of the solution at 510 nm[20].
- Calculate the concentration of catechol moieties in the sample by comparing its absorbance to the DHBA standard curve.

## Role in Virulence and Drug Development

**Enterobactin's** ability to sequester iron is a critical factor for the survival and proliferation of pathogenic bacteria within a host, making it a key virulence factor[8]. By outcompeting host iron-binding proteins, **enterobactin** enables pathogens to thrive in the iron-limited environment of the host's body[8].

In response, the mammalian innate immune system produces the protein lipocalin-2 (also known as siderocalin), which can specifically bind and sequester ferric **enterobactin**, thereby preventing its uptake by bacteria and effectively "starving" them of iron[1][8]. However, some pathogens have evolved modified siderophores, such as salmochelins (glycosylated **enterobactin**), which evade capture by lipocalin-2[8].

The critical role of the **enterobactin** uptake system in bacterial survival has made it an attractive target for novel antimicrobial strategies. The "Trojan horse" approach involves creating conjugates by linking antibiotics to synthetic **enterobactin** analogues[21][22][23]. These conjugates are recognized and actively transported into the bacterial cell by the siderophore uptake machinery, delivering a lethal payload of the antibiotic directly into the pathogen[23]. This strategy has shown promise for overcoming the outer membrane permeability barrier in Gram-negative bacteria, a major challenge in antibiotic development[22].

## Conclusion

Since its discovery in 1970, **enterobactin** has become an archetypal model for understanding microbial iron acquisition[1][2]. Its unparalleled iron-chelating ability, coupled with a sophisticated and highly specific transport system, highlights a remarkable evolutionary solution to the challenge of iron scarcity. The ongoing study of **enterobactin** not only deepens our fundamental understanding of bacterial physiology and host-pathogen interactions but also provides a powerful platform for the development of next-generation antimicrobial agents designed to exploit essential bacterial nutrient uptake pathways.

**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. Enterobactin - Wikipedia [en.wikipedia.org]
- 2. pnas.org [pnas.org]
- 3. Enterobactin, an iron transport compound from Salmonella typhimurium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. bioaustralis.com [bioaustralis.com]
- 5. Determination of the Molecular Structures of Ferric Enterobactin and Ferric Enantioenterobactin using Racemic Crystallography - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. [PDF] Determination of the Molecular Structures of Ferric Enterobactin and Ferric Enantioenterobactin Using Racemic Crystallography. | Semantic Scholar [semanticscholar.org]
- 8. Enterobactin: A key player in bacterial iron acquisition and virulence and its implications for vaccine development and antimicrobial strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Enterobactin: An archetype for microbial iron transport - PMC [pmc.ncbi.nlm.nih.gov]
- 10. chemie.uni-muenchen.de [chemie.uni-muenchen.de]
- 11. researchgate.net [researchgate.net]
- 12. Enterobactin biosynthesis in Escherichia coli: isochorismate lyase (EntB) is a bifunctional enzyme that is phosphopantetheinylated by EntD and then acylated by EntE using ATP and 2,3-dihydroxybenzoate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Escherichia coli enterobactin synthesis and uptake mutants are hypersensitive to an antimicrobial peptide that limits the availability of iron in addition to blocking Holliday junction resolution - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Overexpression and purification of ferric enterobactin esterase from Escherichia coli. Demonstration of enzymatic hydrolysis of enterobactin and its iron complex - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Siderophore Detection Using Chrome Azurol S and Cross-Feeding Assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. youtube.com [youtube.com]
- 18. Siderophore Detection assay [protocols.io]
- 19. Use of Blue Agar CAS Assay for Siderophore Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Enterobactin as Part of the Oxidative Stress Response Repertoire - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 22. researchgate.net [researchgate.net]
- 23. Biomimetic enterobactin analogue mediates iron-uptake and cargo transport into E. coli and P. aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Enterobactin: A Technical Guide to its Discovery, Mechanism, and Application]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b3431302#discovery-and-history-of-enterobactin-siderophore]

---

#### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

## Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: [info@benchchem.com](mailto:info@benchchem.com)